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Compound of Interest

Compound Name: 1H-Pyrrolo[3,2-b]pyridin-6-amine

Cat. No.: B1291010 Get Quote

An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridin-6-amine: Synthesis, Biological

Potential, and Experimental Protocols

Introduction
Heterocyclic compounds form the backbone of a vast majority of commercially available drugs.

Among these, the pyrrolopyridine scaffold is recognized as a "privileged structure" due to its

ability to interact with a wide range of biological targets.[1] As isosteres of indole,

pyrrolopyridines, also known as azaindoles, possess a unique electronic environment

stemming from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring.

[1] This characteristic makes them attractive scaffolds in medicinal chemistry.

This technical guide focuses on a specific isomer, 1H-Pyrrolo[3,2-b]pyridin-6-amine (also

known as 6-Amino-4-azaindole), providing a comprehensive overview of its structure,

synthesis, potential biological activities, and relevant experimental protocols for its evaluation.

While specific research on this exact molecule is emerging, this guide draws upon established

chemistry and data from closely related isomers to provide a predictive and practical resource

for researchers, scientists, and drug development professionals.

Core Compound Profile: 1H-Pyrrolo[3,2-b]pyridin-6-
amine
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The fundamental properties of 1H-Pyrrolo[3,2-b]pyridin-6-amine are essential for its handling,

characterization, and application in synthetic and screening protocols.

Structure:

Chemical structure of 1H-Pyrrolo[3,2-b]pyridin-6-amine

Table 1: Physicochemical Properties of 1H-Pyrrolo[3,2-b]pyridin-6-amine

Property Value

IUPAC Name 1H-Pyrrolo[3,2-b]pyridin-6-amine

Synonyms
6-Amino-4-azaindole, 6-Amino-1H-pyrrolo[3,2-

b]pyridine

CAS Number 1015609-67-2

Molecular Formula C₇H₇N₃

Molecular Weight 133.15 g/mol

Appearance Solid

SMILES Nc1cnc2cc[nH]c2c1

InChI Key ZURXBXYCBASGBD-UHFFFAOYSA-N

Predicted Boiling Point 363.0 ± 22.0 °C (at 760 mmHg)

Predicted Density 1.367 ± 0.06 g/cm³

Synthesis and Functionalization
The synthesis of 1H-Pyrrolo[3,2-b]pyridin-6-amine can be strategically achieved by

introducing the amino group onto the pre-formed 1H-pyrrolo[3,2-b]pyridine core. A common and

effective method involves the palladium-catalyzed amination of a 6-halo-1H-pyrrolo[3,2-

b]pyridine intermediate.[1] This allows for a modular approach to creating derivatives.

Below is a logical workflow for the synthesis, starting from the 1H-pyrrolo[3,2-b]pyridine core.
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Caption: General synthetic workflow for 1H-Pyrrolo[3,2-b]pyridin-6-amine.

Experimental Protocol: Synthesis via Buchwald-Hartwig
Amination
This protocol describes a plausible method for the synthesis of the title compound from a

commercially available or synthesized 6-bromo intermediate.

Step 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine (Intermediate) This intermediate can be

synthesized via electrophilic bromination of the 1H-pyrrolo[3,2-b]pyridine core.
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Reagents and Materials: 1H-pyrrolo[3,2-b]pyridine, N-Bromosuccinimide (NBS), Carbon

tetrachloride (CCl₄), Anhydrous sodium sulfate, Silica gel for column chromatography.

Procedure:

Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in CCl₄ in a round-bottom flask.

Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, filter the reaction mixture to remove succinimide.

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium

sulfate.

Concentrate the solution under reduced pressure and purify the crude product by silica gel

column chromatography to yield 6-Bromo-1H-pyrrolo[3,2-b]pyridine.

Step 2: Palladium-Catalyzed Amination to Yield 1H-Pyrrolo[3,2-b]pyridin-6-amine This step

utilizes the Buchwald-Hartwig amination reaction.[2][3]

Reagents and Materials: 6-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), Benzophenone imine

(as an ammonia surrogate, 1.2 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃,

0.02 eq), BINAP (ligand, 0.04 eq), Sodium tert-butoxide (NaOtBu, 1.4 eq), Anhydrous

toluene, Hydrochloric acid (2M), Ethyl acetate.

Procedure:

To a flame-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and NaOtBu.

Seal the tube, then evacuate and backfill with argon three times to ensure an inert

atmosphere.

Under a positive flow of argon, add 6-Bromo-1H-pyrrolo[3,2-b]pyridine and benzophenone

imine.
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Add degassed, anhydrous toluene via syringe.

Stir the reaction mixture at 100 °C and monitor by TLC. The reaction typically runs for 16-

24 hours.

After completion, cool the mixture to room temperature and add 2M HCl to hydrolyze the

imine intermediate. Stir for 1 hour.

Neutralize the mixture with a saturated solution of sodium bicarbonate and extract with

ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography to afford 1H-Pyrrolo[3,2-b]pyridin-6-
amine.

Biological Activity and Therapeutic Potential
While published research detailing the specific biological activity of 1H-Pyrrolo[3,2-b]pyridin-
6-amine is limited, the broader pyrrolopyridine class is extensively investigated, particularly as

kinase inhibitors.[1] Kinases are crucial enzymes in cell signaling, and their dysregulation is a

hallmark of diseases like cancer.[1] Data from isomeric pyrrolopyridines provide strong

evidence for the potential of this scaffold in drug discovery.

Quantitative Data from Isomeric Scaffolds
The following tables summarize the inhibitory activities of derivatives of related pyrrolopyridine

isomers.

Table 2: Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors[4]
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Compound ID Target IC₅₀ (nM)

4h FGFR1 7

FGFR2 9

FGFR3 25

FGFR4 712

Data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent Fibroblast Growth Factor

Receptor (FGFR) inhibitors.

Table 3: Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives against FMS Kinase and Cancer Cell

Lines[5]

Compound ID
FMS Kinase
IC₅₀ (nM)

Ovarian
Cancer IC₅₀
(µM)

Prostate
Cancer IC₅₀
(µM)

Breast Cancer
IC₅₀ (µM)

1e 60 - - -

1r 30 0.15 - 1.78 0.15 - 1.78 0.15 - 1.78

KIST101029

(Lead)
96 - - -

Data from a study identifying potent and selective FMS kinase inhibitors.

Table 4: Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives as PDE4B Inhibitors[6]

Compound ID PDE4B IC₅₀ (µM) Selectivity vs. PDE4D

11h 0.14 6-fold

Rolipram (Std.) ~0.12 -

Data from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as selective

Phosphodiesterase 4B (PDE4B) inhibitors.
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Potential Signaling Pathway Involvement
Given the potent activity of related isomers as kinase inhibitors, derivatives of 1H-Pyrrolo[3,2-
b]pyridin-6-amine could plausibly modulate key signaling cascades implicated in cancer, such

as the RAS-RAF-MEK-ERK (MAPK) pathway. Abnormal activation of this pathway is a major

driver of cell proliferation and survival in many cancers.
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Caption: Plausible MAPK signaling pathway targeted by kinase inhibitors.
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Experimental Protocols for Biological Evaluation
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50%

(IC₅₀).[7]

Materials: Human cancer cell lines (e.g., MCF-7, A549), complete growth medium, 96-well

plates, test compound, DMSO, MTT solution (5 mg/mL in PBS), solubilization solution (e.g.,

DMSO or acidified isopropanol).

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours at 37°C, 5% CO₂.

Compound Treatment: Prepare serial dilutions of the test compound in growth medium.

Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

Include a vehicle control (medium with DMSO).

Incubation: Incubate the plate for 48 or 72 hours.[8]

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4

hours until purple formazan crystals are visible.

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization

solution to each well to dissolve the crystals.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing a compound's ability to inhibit a

specific kinase.[5]
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Materials: Purified recombinant kinase, kinase-specific substrate, ATP, assay buffer, test

compound, 384-well plates, detection reagent (e.g., ADP-Glo™ Kinase Assay).

Procedure:

Compound Preparation: Perform a 10-dose, three-fold serial dilution of the test compound

in assay buffer, starting from a high concentration (e.g., 80-100 µM).

Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and the diluted

test compound.

Initiation: Initiate the reaction by adding ATP. Allow the reaction to proceed for a specified

time (e.g., 60 minutes) at room temperature.

Detection: Stop the kinase reaction and detect the amount of product (e.g., ADP) formed

using a suitable detection reagent and a plate reader (luminescence).

Data Analysis: The signal is inversely proportional to kinase activity. Calculate the percent

inhibition for each compound concentration relative to a no-inhibitor control. Determine the

IC₅₀ value by fitting the data to a dose-response curve.

Conclusion
1H-Pyrrolo[3,2-b]pyridin-6-amine is a valuable heterocyclic scaffold with significant potential

in drug discovery. While direct biological data for this specific molecule remains to be fully

explored, the well-documented activity of its isomers, particularly as potent kinase inhibitors,

strongly suggests its promise as a core for developing novel therapeutic agents. The synthetic

routes are accessible, and established protocols for biological evaluation can be readily applied

to screen new derivatives for efficacy against various diseases, most notably cancer. This

guide provides a foundational resource to stimulate and support further research into this

promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/B1291010
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Palladium_Catalyzed_Amination_of_6_bromo_2_chloroquinoline.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Palladium_Catalyzed_Amination_of_Bromopyridines_for_Researchers_and_Drug_Development_Professionals.pdf
https://pdfs.semanticscholar.org/4346/0191d70c4d787b72f84a73336159c232c622.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6084503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6084503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7549101/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7549101/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Evaluating_the_Anticancer_Activity_of_Pyrrole_Derivatives.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11154717/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11154717/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11154717/
https://www.benchchem.com/product/b1291010#1h-pyrrolo-3-2-b-pyridin-6-amine-iupac-name-and-structure
https://www.benchchem.com/product/b1291010#1h-pyrrolo-3-2-b-pyridin-6-amine-iupac-name-and-structure
https://www.benchchem.com/product/b1291010#1h-pyrrolo-3-2-b-pyridin-6-amine-iupac-name-and-structure
https://www.benchchem.com/product/b1291010#1h-pyrrolo-3-2-b-pyridin-6-amine-iupac-name-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1291010?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

